3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione
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Overview
Description
3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound that features a naphthalene ring fused to a thiadiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of naphthalene derivatives with thiadiazolidine precursors under specific conditions. One common method involves the cyclization of naphthalene-1-thiol with thiocarbonyl compounds in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the naphthalene ring .
Scientific Research Applications
3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-thiol and naphthalene-2-thiol share structural similarities.
Thiadiazolidine derivatives: Compounds such as 1,3,4-thiadiazolidine-2-thione and 1,3,4-thiadiazolidine-2,5-dithione are structurally related.
Uniqueness
3-(Naphthalen-1-yl)-1,3,4-thiadiazolidine-2,5-dithione is unique due to the combination of the naphthalene and thiadiazolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52624-91-6 |
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Molecular Formula |
C12H8N2S3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C12H8N2S3/c15-11-13-14(12(16)17-11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,13,15) |
InChI Key |
FSMQRCXTLKGTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=S)SC(=S)N3 |
Origin of Product |
United States |
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